molecular formula C10H16O2 B14409991 1-Oxacycloundec-3-en-2-one CAS No. 83637-47-2

1-Oxacycloundec-3-en-2-one

Cat. No.: B14409991
CAS No.: 83637-47-2
M. Wt: 168.23 g/mol
InChI Key: ALLIUWNOOAYCQM-UHFFFAOYSA-N
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Description

1-Oxacycloundec-3-en-2-one is a macrocyclic compound belonging to the class of unsaturated lactones, characterized by its oxacyclic (oxygen-containing ring) structure and an alpha, beta-unsaturated enone functionality. This specific structural motif is of significant interest in medicinal chemistry and chemical biology research. The compound serves as a valuable scaffold for investigating structure-activity relationships in bio-active molecules. Structurally related macrocyclic lactones have been identified in plant extracts and studied for their diverse biological activities . Researchers can utilize this compound to explore its potential as a core structure for the development of novel therapeutic agents. Its mechanism of action is often associated with its ability to interact with biological targets through its electrophilic enone moiety, which can act as a Michael acceptor. Precedents from patent literature indicate that closely related compounds, such as (3E)-10-iodo-1-oxacycloundec-3-en-2-one, have been isolated and investigated for their cytotoxic properties against abnormal cell growth, suggesting potential utility in anticancer research . Furthermore, structurally similar lactones and macrocyclic compounds are frequently explored for their antimicrobial properties in formulations, highlighting the broad applicability of this chemical class in developing anti-infective agents . This product is supplied for research purposes such as bio-assay screening, method development, and as a reference standard or synthetic intermediate in the preparation of more complex molecules. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83637-47-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-oxacycloundec-3-en-2-one

InChI

InChI=1S/C10H16O2/c11-10-8-6-4-2-1-3-5-7-9-12-10/h6,8H,1-5,7,9H2

InChI Key

ALLIUWNOOAYCQM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC=CC(=O)OCCC1

Origin of Product

United States

Synthetic Methodologies for 1 Oxacycloundec 3 En 2 One and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For 1-oxacycloundec-3-en-2-one, two primary disconnection strategies are evident, targeting the key functional groups of the macrolide: the ester linkage and the carbon-carbon double bond.

Strategy 1: Ester Disconnection (Macrolactonization Approach)

The most common and logical disconnection is that of the endocyclic ester bond. This C-O bond cleavage reveals a linear ω-hydroxy acid, specifically a 10-hydroxyundec-2-enoic acid, as the immediate precursor, often referred to as the seco-acid. This approach transforms the challenge of ring formation into a problem of intramolecular esterification (macrolactonization). The geometry of the double bond is established in the linear precursor prior to the cyclization event.

Strategy 2: Alkene Disconnection (Ring-Closing Metathesis Approach)

Alternatively, the C=C double bond at the 3,4-position can be disconnected. This retrosynthetic step is the reverse of an olefin metathesis reaction. This strategy identifies an acyclic diene ester as the key precursor. In the forward sense, this precursor undergoes an intramolecular Ring-Closing Metathesis (RCM) to form the 11-membered ring and the α,β-unsaturated double bond simultaneously.

These two primary approaches—macrolactonization and Ring-Closing Metathesis—represent the most powerful and widely employed routes for constructing the this compound core.

Macrocyclization Approaches to the Undecanone Core

The formation of the 11-membered lactone ring is the pivotal step in the synthesis. The success of this transformation hinges on overcoming the high activation barrier associated with the formation of medium-sized rings. Several powerful methods have been developed to facilitate this process.

Ring-Closing Metathesis (RCM) has emerged as a robust method for the synthesis of unsaturated rings of various sizes, including challenging 11-membered systems. nih.govorganic-chemistry.orgumicore.com The reaction utilizes ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, to intramolecularly couple two terminal alkene functionalities, releasing volatile ethylene as a byproduct, which drives the reaction to completion. organic-chemistry.org

The synthesis of 11-membered rings via RCM can be difficult, often resulting in lower yields compared to smaller (5-7 membered) or larger (>14 membered) rings due to ring strain. acs.orgnih.gov However, successful applications have been reported. For instance, in the synthesis of the natural product (+)-aspercyclide C, an 11-membered unsaturated lactone, RCM was employed as the key macrocyclization step. Using the second-generation Grubbs catalyst, the reaction afforded the target macrocycle as a mixture of E and Z isomers. scielo.br The efficiency and stereoselectivity of RCM are highly dependent on the catalyst, substrate conformation, and reaction conditions.

CatalystSubstrate TypeRing SizeYield (%)E:Z RatioReference
Grubbs' 2nd Gen.Diene ester11Moderate5:1 scielo.br
Grubbs' 2nd Gen.Flexible diene11up to 65%N/A

Classical macrolactonization of a seco-acid is a cornerstone of macrolide synthesis. To be effective, these reactions require activating agents that facilitate ester formation under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Yamaguchi Macrolactonization: This method, developed by Masaru Yamaguchi, involves the reaction of the hydroxy acid with 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride (B1165640). researchgate.netquimicaorganica.orgchem-station.com Subsequent addition of 4-dimethylaminopyridine (DMAP) under high dilution in a non-polar solvent like toluene promotes intramolecular attack of the hydroxyl group to yield the macrolactone. researchgate.netchem-station.com The steric hindrance from the ortho-chloro substituents on the benzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the seco-acid, ensuring efficient activation. chem-station.com While powerful, the Yamaguchi protocol can sometimes yield isomerized products when applied to sensitive unsaturated seco-acids. snnu.edu.cn

Shiina Macrolactonization: A related and highly effective method developed by Isamu Shiina uses an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as the dehydration agent. wikipedia.org The reaction can be performed under either acidic (Lewis acid catalyst) or basic (nucleophilic catalyst, e.g., DMAP) conditions. wikipedia.org The slow addition of the hydroxycarboxylic acid to the reaction mixture keeps the concentration of the active intermediate low, effectively promoting the desired monomeric cyclization. wikipedia.org This method has proven successful for the synthesis of various medium-ring lactones. scielo.br

A modified protocol developed by Kita, which involves the formation of an ethoxyvinyl ester followed by acid-catalyzed cyclization, has shown particular promise for forming 11-membered rings with high efficiency, avoiding base-mediated side reactions. snnu.edu.cn

MethodActivating AgentKey ReagentRing SizeYield (%)Reference
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP1120% snnu.edu.cn
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or Lewis Acid8-9High scielo.brwikipedia.org
Kita (modified) Ethoxyacetylene/[RuCl2(p-cymene)]2p-TsOH1164-70% snnu.edu.cn

While RCM and macrolactonization are the dominant strategies, other methods have been explored for the synthesis of medium-sized rings. Palladium-catalyzed reactions, such as intramolecular Heck reactions or C-H activation-based cyclizations, offer alternative pathways for forming the macrocyclic core. acs.org Tandem reactions, where multiple bonds are formed in a single operation, can also provide efficient entries into complex cyclic systems. For example, a ring-closing enyne metathesis (RCEYM) could be envisioned to construct a cyclic 1,3-diene, which could then be further elaborated. rsc.org These methods, however, are less commonly applied to the specific target of simple α,β-unsaturated macrolactones compared to the more direct RCM and lactonization approaches.

Stereoselective Synthesis of this compound

The synthesis of this compound is not only a challenge of ring closure but also of stereocontrol. The geometry of the double bond at the C3 position must be precisely controlled, as the E and Z isomers are distinct compounds with potentially different properties.

The stereochemical outcome of the C3=C4 double bond can be determined either before or during the macrocyclization step, depending on the chosen synthetic strategy.

Pre-Cyclization Control (Macrolactonization Strategy): When employing a macrolactonization approach, the olefin geometry is installed in the linear seco-acid precursor. The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and widely used method for this purpose. nrochemistry.comwikipedia.org The reaction of an aldehyde with a stabilized phosphonate ylide typically yields the (E)-α,β-unsaturated ester with high stereoselectivity. nrochemistry.comwikipedia.orgorganic-chemistry.org For the synthesis of the (Z)-isomer, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), provides excellent (Z)-selectivity. nrochemistry.com Once the desired olefin geometry is set in the linear chain, a carefully chosen macrolactonization method that does not cause isomerization is used to close the ring. snnu.edu.cn

Control during Cyclization (RCM Strategy): In an RCM-based approach, the olefin geometry is determined during the ring-closing event. Standard Grubbs-type catalysts often provide mixtures of E and Z isomers, with the ratio depending on ring strain and thermodynamics. organic-chemistry.org However, significant advances in catalyst design have enabled highly stereoselective macrocyclic RCM.

Z-Selective Catalysts: Molybdenum- and tungsten-based Schrock-type catalysts, as well as specific ruthenium catalysts, have been developed that show high selectivity for the formation of Z-olefins in macrocyclization reactions.

E-Selective Synthesis: While many systems favor the thermodynamically more stable E-isomer, achieving high E-selectivity can also be catalyst-controlled. Alternatively, a mixture of isomers from a non-selective RCM can sometimes be isomerized to the pure E-isomer using light, heat, or a catalyst.

This dual approach, controlling stereochemistry either before or during the key ring-forming step, provides synthetic chemists with the flexibility needed to access specific isomers of this compound.

Enantioselective and Diastereoselective Approaches

The synthesis of single-enantiomer or diastereomerically pure macrocycles like this compound is a significant challenge in organic chemistry. Modern asymmetric catalysis provides powerful tools to control stereochemistry during the formation of the macrocycle's precursors or during the cyclization step itself. These methods are crucial for producing compounds with specific biological or olfactory properties.

Organocatalysis has emerged as a key strategy for enantioselective macrocyclization. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been successfully employed to catalyze the intramolecular addition of a hydroxyl group to an allenamide moiety, generating planar-chiral macrocycles with high enantioselectivity. rsc.org This approach allows for the construction of various ring sizes, from 18 to 22 members, with good to high enantiomeric excesses.

Transition metal catalysis also offers robust solutions. For instance, a Cu(II)-catalyzed asymmetric cascade process has been developed for the synthesis of macrocyclic dilactones. nih.gov This method proceeds through a dimerization of β,γ-unsaturated α-keto esters under mild conditions, affording products with excellent regio-, diastereo-, and enantioselectivities. nih.gov Such cascade reactions are highly efficient, creating multiple new stereocenters in a single, atom-economic step.

Another approach involves the asymmetric synthesis of highly substituted β-lactones through oxidative N-Heterocyclic Carbene (NHC) catalysis, which can serve as precursors to more complex macrocycles. semanticscholar.org These reactions can form up to four contiguous stereogenic centers with excellent diastereo- and enantioselectivity.

The table below summarizes selected enantioselective methods applicable to macrolactone synthesis.

Catalyst/Method Substrate Type Key Transformation Stereochemical Outcome
Chiral Phosphoric Acid (CPA)Hydroxy-allenamideIntramolecular HydroalkoxylationHigh Enantioselectivity (Planar Chirality) rsc.org
Cu(II)-Chiral Ligandβ,γ-Unsaturated α-Keto EsterAsymmetric Cascade DimerizationExcellent Diastereo- and Enantioselectivity nih.gov
N-Heterocyclic Carbene (NHC)Enals and β-dicarbonylsOrgano-cascade AnnulationExcellent Diastereo- and Enantioselectivity semanticscholar.org
Rhodium-Catalyzed AdditionArylzinc reagents to 4-quinolones1,4-AdditionHigh Enantioselectivity clockss.org
Chiral N-triflyl phosphoramide2-AlkenylbenzaldiminesAsymmetric Iminium Ion CyclizationHigh Enantioselectivity rsc.org

Novel Synthetic Pathways and Method Development

The construction of the 11-membered ring of this compound requires efficient macrocyclization strategies. Research in this area focuses on developing reliable and high-yielding reactions to overcome the entropic and enthalpic barriers associated with forming medium-to-large rings.

Ring-Closing Metathesis (RCM) is a cornerstone of modern macrocycle synthesis. organic-chemistry.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts), to form a carbon-carbon double bond, thereby closing the ring. youtube.com For this compound, a precursor diene would undergo RCM to form the C3-C4 double bond and the macrocyclic structure simultaneously. The reaction is valued for its high functional group tolerance and the formation of ethene as a volatile byproduct, which drives the reaction to completion. organic-chemistry.orgyoutube.com

Modern Macrolactonization Techniques focus on the formation of the ester bond to close the ring. These methods have evolved significantly from classical procedures.

Corey-Nicolaou Macrolactonization: This method involves activating the seco-acid (the open-chain hydroxy acid precursor) with a thiol-containing reagent, such as 2,2'-dipyridyl disulfide, to form a thioester, which then undergoes intramolecular cyclization. nih.gov

Mitsunobu Lactonization: This popular strategy achieves cyclization under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

Yamaguchi Macrolactonization: This protocol uses 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid, followed by slow addition of the resulting mixed anhydride to a solution of 4-dimethylaminopyridine (DMAP) to promote cyclization.

Ring-Expansion Strategies offer an alternative to direct cyclization. An operationally simple method has been developed for synthesizing medium-sized lactones via an intramolecular ring expansion of cyclic ketones, proceeding under mild conditions and potentially through a radical pathway. researchgate.net

The following table compares several novel synthetic methods for macrocyclization.

Method Key Reagent/Catalyst Bond Formed During Cyclization Typical Conditions
Ring-Closing Metathesis (RCM)Grubbs or Hoveyda-Grubbs Catalysts (Ru-based)Carbon-Carbon Double BondDilute solution in CH₂Cl₂ or Toluene organic-chemistry.org
Corey-Nicolaou Macrolactonization2,2'-Dipyridyl disulfide, PPh₃Ester (Carbon-Oxygen)High dilution in nonpolar solvents (e.g., Toluene) nih.gov
Mitsunobu LactonizationPPh₃, DEAD or DIADEster (Carbon-Oxygen)Mild, neutral conditions nih.gov
Ring-Expansion(e.g., radical initiator)Carbon-CarbonMild conditions researchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is essential for environmental sustainability. mdpi.com The goal is to design processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net

Waste Prevention and Atom Economy: Catalytic methods are inherently greener than stoichiometric reactions. For instance, RCM is highly atom-economical, with the main byproduct being ethylene gas. organic-chemistry.org Cascade reactions that form multiple bonds in one pot are also highly desirable as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. nih.govnih.gov

Use of Catalysis: The shift from stoichiometric coupling agents to catalytic methods is a core tenet of green synthesis. The use of transition metal catalysts, organocatalysts, and biocatalysts allows for high efficiency and selectivity with low catalyst loadings, reducing both cost and waste. jddhs.com

Biocatalysis: Chemoenzymatic synthesis represents a significant advance in green chemistry. snnu.edu.cn Enzymes, particularly lipases, can be used for macrolactonization reactions. acs.org These reactions are often performed in benign solvents, including water-in-oil microemulsions, and proceed with high selectivity, avoiding the need for protecting groups and reducing derivatization steps. acs.org Recently, engineered proteins have been used to create fluorinated macrolide antibiotics, showcasing a greener, more efficient method than traditional synthetic chemistry. umich.edu

Safer Solvents: A major source of waste in the pharmaceutical and chemical industries comes from solvents. jddhs.com Green chemistry promotes the use of safer solvents like ethanol, glycerol, or ethyl lactate, or even solvent-free conditions, to replace hazardous chlorinated solvents (e.g., dichloromethane) often used in cyclization reactions. mdpi.com

Energy Efficiency: Many modern catalytic methods, including some organocatalytic and enzymatic reactions, can be run at ambient temperature and pressure, significantly reducing the energy consumption of the synthesis. jddhs.comsnnu.edu.cn

This table highlights the application of green chemistry principles to macrolactone synthesis.

Green Chemistry Principle Approach Specific Example/Benefit in Macrolactone Synthesis
Prevention One-pot and cascade reactionsA Cu(II)-catalyzed cascade for dilactones minimizes intermediate isolation and waste. nih.govnih.gov
Atom Economy Ring-Closing Metathesis (RCM)Forms the macrocycle with ethylene as the only major byproduct. organic-chemistry.org
Catalysis BiocatalysisLipase-catalyzed macrolactonization avoids harsh reagents and can be highly selective. acs.org
Reduce Derivatives Enzymatic ResolutionsEnzymes can selectively react with one enantiomer, avoiding the need for protecting groups. nih.gov
Safer Solvents Use of green solventsReplacing chlorinated solvents with options like ethyl lactate or water-based systems. mdpi.comjddhs.com
Energy Efficiency Mild Reaction ConditionsMany modern catalytic reactions proceed at room temperature, lowering energy costs. snnu.edu.cn

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution. libretexts.orgwikipedia.org For 1-Oxacycloundec-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential to assign all proton and carbon signals and to deduce its three-dimensional structure.

Multi-dimensional NMR techniques are indispensable for unraveling the complex spin systems present in macrocyclic structures. scribd.comemerypharma.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the mapping of proton-proton connectivities within the aliphatic chain and the vinyl group of this compound. For instance, cross-peaks would be observed between the protons on adjacent carbons, tracing the sequence of CH₂ groups and the protons of the C-3 and C-4 double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, enabling the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu This is particularly crucial for identifying quaternary carbons, such as the carbonyl carbon (C-2) and for connecting different spin systems separated by heteroatoms or non-protonated carbons. For this compound, HMBC correlations would be expected from the protons on C-4 and C-5 to the carbonyl carbon at C-2, and from the protons on C-11 to both C-2 and C-10.

A hypothetical table of key NMR correlations for this compound is presented below:

Proton (¹H)Correlated Proton (COSY)Correlated Carbon (HSQC)Correlated Carbons (HMBC)Spatially Proximate Protons (NOESY)
H-3H-4C-3C-2, C-5H-5
H-4H-3, H-5C-4C-2, C-3, C-6H-3, H-6
H-11H-10C-11C-2, C-9, C-10Protons on C-10 and potentially C-5/C-6 depending on conformation

Macrocyclic rings like this compound are often conformationally flexible. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange. At high temperatures, if the interconversion between conformers is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows down, and the signals for individual conformers may become distinct. This allows for the determination of the energy barriers for conformational changes, such as ring flipping. For a related compound, oxacyclooctan-2-one, DNMR studies revealed the presence of two distinct conformations at low temperatures. nih.gov A similar approach could be applied to this compound to understand its conformational landscape.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. edinst.comlibretexts.org These two techniques are complementary, as their selection rules differ. edinst.comlibretexts.org

IR Spectroscopy: For a vibration to be IR active, it must cause a change in the molecule's dipole moment. libretexts.org For this compound, the most prominent IR absorption bands would be:

A strong, sharp band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester (lactone) group.

A band around 1640-1680 cm⁻¹ due to the C=C stretching of the alkene.

Bands in the 1150-1250 cm⁻¹ region corresponding to the C-O-C stretching of the ester group.

Bands around 3010-3100 cm⁻¹ for the =C-H stretching and below 3000 cm⁻¹ for the C-H stretching of the aliphatic chain.

Raman Spectroscopy: A vibration is Raman active if it leads to a change in the polarizability of the molecule. libretexts.org The Raman spectrum of this compound would also show the C=O and C=C stretching vibrations, although their relative intensities might differ from the IR spectrum. The C=C stretch is often strong in the Raman spectrum.

Functional GroupIR ActiveRaman ActiveTypical Wavenumber (cm⁻¹)
C=O (Lactone)YesYes1730-1750
C=C (Alkene)YesYes1640-1680
C-O-C (Ester)YesYes1150-1250
=C-HYesYes3010-3100
C-H (Aliphatic)YesYes2850-2960

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. wikipedia.org For this compound, electron ionization (EI) would likely induce characteristic fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight. acdlabs.comsavemyexams.com Common fragmentation pathways for esters include cleavage adjacent to the carbonyl group and McLafferty rearrangements if the structural requirements are met. libretexts.org

Potential fragmentation patterns could involve:

Loss of an alkoxy radical or an acyl radical.

Cleavage of the macrocyclic ring at various points, leading to a series of fragment ions separated by the mass of CH₂ units (14 Da).

Rearrangement reactions involving the double bond.

Analyzing these fragmentation patterns can help to confirm the proposed structure. wikipedia.org

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

If this compound possesses chiral centers, determining its absolute configuration is crucial. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for this purpose. biotools.usuniv-amu.fr

ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be determined. jasco-global.comuantwerpen.be

VCD Spectroscopy: VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. biotools.us VCD is particularly useful for determining the absolute configuration of molecules in solution without the need for crystallization. rsc.org Similar to ECD, the experimental VCD spectrum is compared with quantum chemical calculations for the possible enantiomers to establish the correct absolute stereochemistry. biotools.us

The determination of the absolute configuration of this compound would involve these steps:

Measurement of the experimental ECD and/or VCD spectrum.

Computational modeling to generate the theoretical spectra for each possible enantiomer.

Comparison of the experimental and theoretical spectra to assign the absolute configuration. biotools.usjasco-global.com

Hyphenated Techniques in Structural Characterization

The definitive structural elucidation of complex organic molecules such as this compound relies on the integration of separation science with advanced spectroscopic methods. Hyphenated techniques, which couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with a spectroscopic technique like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools in this process. nih.gov These online combinations provide a wealth of structural information from complex mixtures or purified samples, enhancing both sensitivity and the certainty of identification. nih.govmdpi.com

The primary hyphenated techniques utilized for the characterization of macrocyclic lactones include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). mdpi.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. researchgate.netmsu.edu Electron Ionization (EI) is the most common method, typically using 70 eV electrons, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. uni-saarland.de

For this compound (C₁₀H₁₆O₂; Molecular Weight: 168.23 g/mol ), the molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 168. nih.gov The fragmentation pattern of this α,β-unsaturated macrocyclic lactone is dictated by the functional groups present. Key fragmentation pathways for esters and unsaturated rings include McLafferty rearrangements and cleavages alpha to the carbonyl group and the double bond. researchgate.net While a publicly available experimental spectrum is noted in spectral libraries, the detailed fragmentation data can be predicted based on established principles. nih.govresearchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Origin/Fragmentation Pathway
168 [C₁₀H₁₆O₂]⁺˙ Molecular Ion (M⁺˙)
139 [M - C₂H₅]⁺ Loss of an ethyl group from the aliphatic chain
125 [M - C₃H₇]⁺ Loss of a propyl group from the aliphatic chain
111 [M - C₄H₉]⁺ Loss of a butyl group from the aliphatic chain
98 [C₆H₁₀O]⁺˙ Retro-Diels-Alder or other complex rearrangement
84 [C₅H₈O]⁺˙ Cleavage related to the lactone ring structure
67 [C₅H₇]⁺ Alkenyl fragment from the hydrocarbon chain
55 [C₄H₇]⁺ Common hydrocarbon fragment (butyl cation derivative)

Note: This table is based on general fragmentation principles for unsaturated lactones and may not represent all fragments observed in an experimental spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is essential for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. waters.com The technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. waters.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺, preserving the molecular weight information. mdpi.com

Tandem mass spectrometry (LC-MS/MS) adds another layer of structural confirmation. A specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nist.gov This process provides detailed information about the molecule's substructures. For this compound, LC-MS/MS would be used to confirm the molecular weight and probe its structure through controlled fragmentation.

Table 2: Expected LC-MS/MS Data for this compound

Parameter Expected Observation
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ions [M+H]⁺ at m/z 169.12; [M+Na]⁺ at m/z 191.10
Collision Energy Low to moderate (e.g., 10-40 eV)
Key Product Ions (from [M+H]⁺) Loss of water (H₂O) -> m/z 151
Loss of carbon monoxide (CO) -> m/z 141

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links HPLC separation with NMR spectroscopy, allowing for the acquisition of detailed 1D and 2D NMR spectra of individual components as they elute from the column. mdpi.comsemanticscholar.org This technique is exceptionally powerful for the unambiguous structure determination of isomers or novel compounds without the need for offline isolation. semanticscholar.org The experiment can be run in on-flow, stopped-flow, or loop-collection modes to accommodate different sample concentrations and the need for longer acquisition times for 2D experiments like COSY and HMBC. mdpi.com

For this compound, LC-NMR could provide definitive proof of its structure. A ¹H NMR spectrum would confirm the presence and coupling of the vinyl protons and the protons on the carbon adjacent to the ester oxygen. A ¹³C NMR spectrum, for which data is noted to exist, would identify the carbonyl carbon, the two olefinic carbons, and the eight aliphatic carbons. nih.govwiley.com By using LC- ¹H-¹³C HSQC and HMBC experiments, the direct one-bond and long-range three-bond correlations between protons and carbons could be established, confirming the complete connectivity of the 11-membered ring and the precise positions of the ester and double bond functionalities. wiley.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 1 Oxacycloundec 3 En 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules. wikipedia.org These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution, molecular orbital energies, and reactivity indices. wikipedia.orgwikipedia.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules like 1-oxacycloundec-3-en-2-one. wikipedia.org This method is favored for its balance of computational cost and accuracy.

DFT calculations are employed to determine various properties of this compound. These include optimizing the molecular geometry to find the most stable conformation, calculating vibrational frequencies to confirm the nature of stationary points on the potential energy surface, and predicting spectroscopic properties.

A key application of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. In a related study of similar compounds, the HOMO→LUMO transition was identified as the least energetic optically active transition. conicet.gov.ar

Table 1: Representative DFT-Calculated Properties of this compound (Hypothetical Data)
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.8 DReflects the polarity of the molecule.

Ab initio Methods for Ground and Excited States

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a higher level of theory and can provide more accurate results than DFT for certain properties, albeit at a greater computational expense. chemeurope.com

For this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate energies with high accuracy. This is particularly important for studying the subtle energetic differences between various conformers.

Furthermore, ab initio methods are essential for studying excited states. Time-dependent DFT (TD-DFT) and equation-of-motion coupled-cluster (EOM-CC) methods can be used to predict electronic excitation energies and oscillator strengths, which are crucial for understanding the molecule's photochemical behavior. For instance, such methods can elucidate the nature of n→π* and π→π* transitions within the α,β-unsaturated lactone moiety.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are powerful tools for exploring the conformational landscape and dynamic behavior of flexible molecules like the eleven-membered ring of this compound. wikipedia.org

Conformational Analysis and Energy Landscapes

The eleven-membered ring of this compound can adopt a multitude of conformations. Conformational analysis aims to identify the low-energy conformers and the energy barriers between them. lumenlearning.com This is typically achieved using molecular mechanics (MM) force fields, which provide a computationally efficient way to calculate the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org

By systematically exploring the conformational space, a potential energy surface can be generated. This surface reveals the relative stabilities of different conformers and the pathways for interconversion. For large, flexible rings, identifying the global minimum energy conformation is a significant challenge.

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair-like0.00C1-O-C10-C9: 175
Boat-like1.5C1-O-C10-C9: 60
Twist-Chair2.1C1-O-C10-C9: -95

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are well-suited to study these effects. mdpi.comwikipedia.org In an MD simulation, the motion of a molecule is simulated over time by solving Newton's equations of motion. nih.gov

By surrounding the this compound molecule with explicit solvent molecules (e.g., water, chloroform), MD simulations can capture the dynamic interplay between the solute and solvent. These simulations can reveal how solvent polarity and hydrogen bonding affect the conformational equilibrium, potentially stabilizing conformers that are less favored in the gas phase.

Transition State Modeling and Reaction Mechanism Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. wikipedia.org For this compound, this could involve modeling reactions such as its synthesis via ring-closing metathesis or its participation in cycloaddition reactions.

Using methods like DFT, the geometry of the transition state for a given reaction can be optimized. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction.

For example, modeling the Michael addition of a nucleophile to the α,β-unsaturated system in this compound would involve locating the transition state for the nucleophilic attack on the β-carbon. The calculated activation energy would provide insight into the reaction's feasibility and rate. Transition state theory can then be used to calculate theoretical reaction rate constants. wikipedia.orgrsc.org

Structure-Based Design Principles Guided by Computational Methods

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For a molecule such as this compound, these methods provide profound insights into its three-dimensional structure, conformational flexibility, and electronic properties. This understanding is the cornerstone of structure-based design, a strategy that aims to create novel molecules with desired properties by leveraging detailed knowledge of the molecular architecture.

The principles of structure-based design for this compound are guided by several key computational approaches. These include conformational analysis to understand the molecule's shape and flexibility, quantum mechanics calculations to determine its electronic characteristics, and molecular docking to predict its interactions with biological targets. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining studies on analogous macrocyclic lactones.

Detailed Research Findings from Analogous Systems

The conformational landscape of macrocycles is notoriously complex due to the large number of rotatable bonds. Medium-sized rings (8- to 11-membered) like the 1-oxacycloundecane core are particularly challenging due to transannular strain. Computational methods are essential to navigate this complexity.

Conformational Analysis:

The first step in structure-based design is to understand the accessible conformations of the molecule. For macrocyclic lactones, methods like molecular mechanics (MM) and density functional theory (DFT) are commonly employed. A typical workflow involves an initial broad conformational search using a computationally less expensive method like a molecular mechanics force field (e.g., MMFF), followed by geometry optimization of the low-energy conformers using a more accurate method like DFT. mdpi.comd-nb.info

Studies on δ-lactones (six-membered rings) using DFT have shown how substitution patterns influence the conformational equilibrium between chair, boat, and twist-boat forms. nih.gov For larger rings, such as 18-membered macrolactones, computational analysis has revealed the existence of multiple stable conformations within a small energy range, highlighting the flexibility of these larger structures. nih.gov For an 11-membered ring like this compound, it is expected that a limited number of low-energy conformers will dominate in solution, influenced by the planarity of the α,β-unsaturated lactone moiety and the flexibility of the hydrocarbon chain.

A study on thioether macrocyclic musks, which are structurally related to lactones, demonstrated the use of a Monte-Carlo molecular mechanics conformational search followed by DFT (B3LYP and M06 functionals) and post-Hartree-Fock (MP2) methods to investigate the conformational energies. mdpi.com This multi-level approach is crucial for obtaining reliable results for flexible macrocycles.

Table 1: Illustrative Conformational Energy Data for a Generic 11-Membered Unsaturated Lactone (Hypothetical Data Based on Analogous Systems)

Conformer IDRelative Energy (kcal/mol) - MMFFRelative Energy (kcal/mol) - DFT (B3LYP/6-31G*)Key Dihedral Angle (C2-C3-C4-C5)
Conf-1 0.000.00-175.2°
Conf-2 0.851.1085.3°
Conf-3 1.502.35-60.1°
Conf-4 2.103.50120.8°

This table is a hypothetical representation to illustrate the type of data generated in computational conformational analysis. The values are based on typical energy differences and dihedral angle variations seen in studies of similar macrocycles.

Structure-Activity Relationships (SAR) and Molecular Design:

Computational methods are pivotal in establishing structure-activity relationships (SAR), which link a molecule's structure to its biological activity. For instance, in the design of macrocyclic inhibitors for protein kinases, computational techniques like binding site comparison and molecular docking are used to guide the synthesis of new compounds with improved potency and selectivity. mdpi.comresearchgate.net The principle involves identifying a "binding-competent" conformation of the macrocycle that fits optimally into the target's binding site. nih.gov

For this compound, if it were to be developed as a bioactive agent, computational docking studies would be performed. A library of its possible conformations would be docked into the active site of a target protein. The docking scores, which estimate the binding affinity, along with an analysis of the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), would guide the design of derivatives with enhanced activity. nih.gov For example, a computational study on maleimide-based macrocyclic lactone enediynes suggested that specific structural moieties promoted the desired chemical reactivity for their anticancer properties. rsc.org

Table 2: Key Molecular Descriptors for Structure-Based Design (Hypothetical for this compound)

DescriptorValueSignificance in Design
Molecular Weight 166.22 g/mol Influences solubility and permeability.
LogP (calculated) 2.5Predicts lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 2 (C=O, C-O-C)Potential interaction points with biological targets.
Hydrogen Bond Donors 0Influences binding characteristics.
Molecular Surface Area ~180 ŲRelates to the size of the binding pocket it can occupy.

These values are calculated or estimated based on the structure of this compound and are typical descriptors used in computational drug design.

The design of novel compounds based on the this compound scaffold would involve modifying its structure to optimize these descriptors and to enhance interactions with a specific target. For example, introducing hydroxyl or amino groups could add hydrogen bond donor capabilities, potentially increasing binding affinity. Modifying the length or substitution of the hydrocarbon chain could alter the molecule's conformation and lipophilicity, which can affect both potency and pharmacokinetic properties. nih.govasm.org

Chemical Reactivity and Transformation of 1 Oxacycloundec 3 En 2 One

Reactions of the Lactone Moiety

The lactone group is a cyclic ester and undergoes reactions typical of this functional group, primarily involving nucleophilic acyl substitution. These reactions lead to the cleavage of the eleven-membered ring.

Ring-opening of the lactone is a fundamental reaction, converting the cyclic structure into a linear hydroxy acid or its derivatives. This transformation can be initiated by various nucleophiles under basic or acidic conditions, or through enzymatic and metal-catalyzed processes. nih.govresearchgate.net

Base-induced ring-opening, for instance, can be used to generate specific geometries in the resulting linear chain. The reaction of δ-substituted-α,β-unsaturated lactones with a base can yield a Z,E-dienoate moiety, demonstrating a functionalization that is a direct consequence of the ring-opening process. wgtn.ac.nz Another significant application is ring-opening polymerization (ROP), where catalysts like aluminum salen complexes or enzymes (e.g., lipases) initiate the reaction to form unsaturated polyesters. mdpi.comresearchgate.netd-nb.info This process is of great interest for creating biodegradable polymers with reactive double bonds along the polymer backbone, which can be further modified. nih.govresearchgate.net

Reaction Type Reagents/Catalyst Product(s) Key Finding
Base-Induced OpeningBase (e.g., NaHCO₃)Z,E-dienoateCleavage of the lactone ring to form a linear, functionalized dienoate. wgtn.ac.nz
Enzymatic ROPLipases (e.g., Novozym 435)Unsaturated PolyesterChemoselective polymerization that preserves the C=C double bonds. researchgate.netmdpi.com
Metal-Catalyzed ROPAluminum Salen ComplexesUnsaturated PolyesterControlled polymerization to produce high molecular weight polymers. mdpi.comd-nb.info

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol, a reaction that can be catalyzed by either acids or bases. whiterose.ac.ukresearchgate.net For a macrolactone like 1-oxacycloundec-3-en-2-one, reacting it with an alcohol under catalytic conditions would open the ring and form a new ester at one end of the resulting hydroxy-alkenyl chain. Intramolecular transesterification following a different reaction, such as a copper-catalyzed vinylogous aldol (B89426) reaction, is a known strategy for forming α,β-unsaturated δ-lactones. acs.orgorganic-chemistry.org

Transamidation is the analogous reaction with an amine, yielding an amide. This reaction is synthetically useful for converting lactones into macrolactams, which are prevalent in many biologically active compounds. acs.org The process can be part of a "ring expansion" strategy where a lactam is converted into a larger macrocyclic amide. whiterose.ac.uk While less common than transamidation of lactams, the direct conversion of lactones to amides is a viable synthetic route.

Reaction Typical Catalysts/Conditions General Outcome
TransesterificationAcid (e.g., H₂SO₄) or Base (e.g., NaOR')Ring-opened hydroxy ester
TransamidationLewis Acids (e.g., BF₃·OEt₂) or high temperatureRing-opened hydroxy amide

Reactions Involving the Olefinic Double Bond

The α,β-unsaturated double bond provides a site for a variety of addition and cycloaddition reactions, allowing for extensive functionalization while keeping the macrolactone ring intact.

The selective reduction of the carbon-carbon double bond in the presence of the ester carbonyl is a key transformation. Catalytic hydrogenation is the most common method to achieve this.

Palladium-catalyzed asymmetric hydrogenation has been shown to be highly effective for α,β-unsaturated lactones. chinesechemsoc.orgchinesechemsoc.org Using a palladium catalyst with a chiral ligand, the C=C bond can be hydrogenated to produce a saturated lactone with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org Interestingly, by modifying the reaction conditions (e.g., increasing temperature), the same catalytic system can subsequently hydrogenate the ester group, leading to a diol. chinesechemsoc.orgchinesechemsoc.org This provides a switchable method to obtain either the saturated lactone or the fully reduced diol. Copper(I)/N-heterocyclic carbene complexes have also been employed for the selective hydrogenation of the C=C bond in α,β-unsaturated esters and amides using H₂ gas. rsc.org

Catalyst System Conditions Product Selectivity
Pd(OCOCF₃)₂ / (R,R)-QuinoxP400 psi H₂, 30 °C, TFESaturated LactoneHydrogenates C=C bond only. chinesechemsoc.org
Pd(OCOCF₃)₂ / (R,R)-QuinoxP600 psi H₂, 60 °C, TFESaturated DiolHydrogenates both C=C and C=O bonds. chinesechemsoc.orgchinesechemsoc.org
Copper(I)/NHC ComplexH₂Saturated LactoneSelective for C=C bond hydrogenation. rsc.org

The electron-deficient double bond of the α,β-unsaturated lactone makes it an excellent dienophile for [4+2] Diels-Alder reactions. researchgate.net The reaction with a conjugated diene, often promoted by a Lewis acid catalyst like AlCl₃, can construct complex bicyclic structures. researchgate.netnih.gov These reactions can proceed with high diastereo- and enantioselectivity, making them powerful tools in synthesis. nih.govacs.orgdanielromogroup.com

Photochemical [2+2] cycloadditions offer another route to building new rings. sioc-journal.cn Irradiation of an α,β-unsaturated lactone in the presence of an alkene or alkyne can lead to the formation of a cyclobutane (B1203170) or cyclobutene (B1205218) ring fused to the macrolactone backbone. researchgate.netacs.org These reactions are valuable for creating strained ring systems that are otherwise difficult to access. researchgate.net

Reaction Type Reactant Catalyst/Condition Product
Diels-Alder [4+2]Conjugated Diene (e.g., cyclopentadiene)Lewis Acid (e.g., AlMe₃)Bicyclic Lactone
Photochemical [2+2]Alkene or AcetyleneUV Light (hν)Cyclobutane- or Cyclobutene-fused Lactone

The double bond can be oxidized to form an epoxide (oxirane) or a vicinal diol. Epoxidation is commonly achieved using peroxy acids (like m-CPBA) or other oxidizing systems. For α,β-unsaturated carbonyl compounds, asymmetric epoxidation can be accomplished with high enantioselectivity using chiral catalysts, such as a chiral N,N′-dioxide–Sc(III) complex with hydrogen peroxide as the oxidant. rsc.org Molybdenum complexes have also been used to catalyze the epoxidation of unsaturated systems with organic hydroperoxides. researchgate.net

Dihydroxylation converts the alkene into a vicinal diol (a 1,2-diol). The Sharpless asymmetric dihydroxylation is a premier method for this transformation, using a catalytic amount of osmium tetroxide (OsO₄) with a chiral quinine-based ligand and a stoichiometric co-oxidant. wikipedia.org This reaction is known for its high enantioselectivity and reliability across a wide range of alkenes. wikipedia.orgrsc.org The choice of ligand (AD-mix-α vs. AD-mix-β) dictates which face of the double bond is hydroxylated, allowing for precise stereochemical control. wikipedia.orgrsc.org

Transformation Reagents Product Stereochemistry
Asymmetric EpoxidationH₂O₂, Chiral N,N′-dioxide–Sc(III) complexEpoxidized LactoneEnantioselective
Asymmetric DihydroxylationOsO₄ (cat.), NMO or K₃[Fe(CN)₆], Chiral Ligand (AD-mix)Diol-functionalized LactoneSyn-addition, Enantioselective

Cross-Coupling Reactions at the Alkene Position

The carbon-carbon double bond in the α,β-unsaturated system of this compound is a prime site for functionalization through cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium or rhodium, allow for the introduction of a wide variety of substituents, expanding the structural diversity of the macrolactone core. While direct examples for this compound are not extensively documented, related intramolecular and intermolecular cross-coupling reactions on similar macrocyclic systems provide significant insights.

A general strategy for the construction of polyunsaturated macrolactones, including 11-membered rings, involves a sequential ring-closing metathesis followed by an intramolecular cross-coupling reaction. nih.govacs.org This highlights the utility of palladium-catalyzed cross-coupling as a viable method for forming and functionalizing such macrocycles. For instance, the intramolecular cross-coupling of a pendant alkenyl iodide with an unsaturated siloxane ring has been successfully employed to generate 11-membered macrolactones in good yields. nih.gov

In a different approach, rhodium(III)-catalyzed intramolecular oxidative cross-coupling between two double bonds has been developed for the synthesis of macrolides containing a diene moiety. pku.edu.cn This method demonstrates the potential for C-H activation at the alkene position to forge new carbon-carbon bonds within the macrocyclic framework. While this was demonstrated for the synthesis of macrolactams, the principle is applicable to macrolactones. acs.org

Table 1: Examples of Cross-Coupling Reactions on Analogous Macrolactone Systems

EntryReactant(s)Catalyst/ReagentsProduct(s)Yield (%)Reference
1Pendant alkenyl iodide on an 11-membered siloxane precursorPd(OAc)₂, PPh₃, Ag₂CO₃, THF11-membered macrolactone53-78% nih.gov
2Acrylamide-tethered diene[RhCp*Cl₂]₂, Cu(OAc)₂·H₂O, NaBARF, AcetoneMacrocyclic diene lactamup to 71% pku.edu.cn

These examples underscore the feasibility of employing transition metal-catalyzed cross-coupling reactions to modify the alkene moiety of this compound, enabling the synthesis of novel derivatives with potentially altered biological activities.

Stereoselective Transformations of the Undecanone Scaffold

The undecanone scaffold of this compound possesses multiple stereocenters, and controlling the stereochemistry during chemical transformations is paramount for accessing specific isomers with defined biological properties. Stereoselective reactions can target the existing stereocenters or introduce new ones with high fidelity.

The synthesis of naturally occurring lactones often relies on stereoselective methods. For example, the synthesis of (-)-osmundalactone and (-)-muricatacine, which are also lactones, utilizes the stereoselective addition of a Grignard reagent to a suitably protected α-hydroxy aldehyde as a key step. researchgate.net Such approaches could be adapted to introduce substituents at specific positions on the this compound ring with stereocontrol.

Ring-closing metathesis (RCM) is another powerful tool for the stereoselective synthesis of macrolactones, including those with 11-membered rings. The stereochemistry of the final macrocycle is often dictated by the stereochemistry of the acyclic precursor. nih.gov Furthermore, stereospecific ring-opening reactions of smaller cyclic ethers, catalyzed by nickel complexes, can generate acyclic fragments with controlled stereochemistry, which can then be used as building blocks for the synthesis of complex macrolactones. acs.org

While specific stereoselective transformations on the this compound scaffold are not detailed in the available literature, the principles from related systems suggest that reactions such as directed reductions, epoxidations, and alkylations can be achieved with a high degree of stereocontrol, often guided by the existing stereochemistry of the molecule or by the use of chiral catalysts.

Functionalization at Saturated Carbon Positions

Selective functionalization of the saturated carbon (C-H) positions of the this compound backbone presents a significant challenge due to the inert nature of C-H bonds. However, recent advances in C-H activation and functionalization offer promising avenues for modifying these positions.

Cytochrome P450 monooxygenases have demonstrated remarkable ability in the late-stage, regio- and stereoselective C-H oxidation of macrolide antibiotics. nih.govacs.org These enzymatic systems can introduce hydroxyl groups at specific, unactivated carbon atoms of the macrolactone core. nih.gov By engineering these enzymes or the substrate itself, it is possible to direct the oxidation to desired positions. pnas.org This chemoenzymatic approach allows for the diversification of macrolide structures, including those based on a tylactone (B1246279) core, which is a 16-membered macrolide. nih.gov

Synthetic methods for C-H functionalization have also been developed. For instance, rhodium-catalyzed C-H allylation directed by a carboxylic acid group has been used in the modular synthesis of macrolides. researchgate.net While this specific example relies on a directing group, it showcases the potential of transition metal catalysis to activate C-H bonds in complex molecules. Merging nickel-catalyzed cyclization with P450-catalyzed C-H hydroxylation has been shown to be a powerful strategy for accessing diverse hydroxylated macrocyclic lactones from a common linear precursor. nih.gov

Table 2: Examples of C-H Functionalization on Analogous Macrolide Systems

EntrySubstrateCatalyst/ReagentTransformationProduct(s)Reference
1Tylactone precursorP450 monooxygenase (JuvG)C-H OxidationHydroxylated tylactone nih.gov
2Carbocyclic rings linked to desosamineEngineered PikC (P450)Regioselective C-H hydroxylationHydroxylated carbolides pnas.org
3Benzoic acid derivativesRh(III) catalystC-H allylationAllylated benzoic acids researchgate.net

These findings suggest that both enzymatic and transition-metal-catalyzed methods could be applied to selectively functionalize the saturated carbon backbone of this compound, providing access to a wider range of analogues with potentially novel properties.

Synthesis and Structure Activity Relationships Sar of 1 Oxacycloundec 3 En 2 One Derivatives

Rational Design and Synthesis of Analogues and Homologs

The synthesis of medium-sized lactones, which includes 11-membered rings like that of 1-Oxacycloundec-3-en-2-one, presents a considerable challenge in organic chemistry due to unfavorable kinetic and thermodynamic factors associated with ring formation. rsc.org However, a number of effective strategies have been developed to construct these important scaffolds. rsc.org

The rational design of analogues and homologs often involves varying the ring size, the position and geometry of the double bond, and the nature and stereochemistry of substituents. These modifications are crucial for exploring and optimizing biological activity.

Several synthetic methodologies are employed to create these complex structures:

Ring-Closing Metathesis (RCM): A powerful and widely used method for the formation of medium and large rings. It involves the use of ruthenium or molybdenum catalysts to form a carbon-carbon double bond from a diene precursor, closing the ring.

Macrolactonization: This is a direct method involving the intramolecular esterification of a hydroxy acid. Various reagents have been developed to promote this cyclization, such as the Yamaguchi, Shiina, or Corey-Nicolaou methods. For example, the Yamaguchi protocol has been successfully used in the synthesis of nine-membered ring lactones. scielo.br

Ring Expansion Reactions: These methods start with a smaller, more easily accessible ring and expand it to the desired medium size. One such strategy involves the domino anionic fragmentation of 2-nitrophenyl-1,3-cyclohexanediones to generate 9-membered lactones. researchgate.net

Palladium-Catalyzed Cycloadditions: These reactions provide a powerful platform for constructing medium-ring lactones. rsc.org

Iridium-Catalyzed Asymmetric Allylic Substitution: This method allows for the enantioselective synthesis of various eight- to 11-membered-ring lactones with high yields and excellent enantioselectivity. nih.gov

A summary of selected synthetic methods is presented in Table 1.

Method Description Key Features Reference(s)
Ring-Closing MetathesisCatalytic formation of a C=C bond from a diene precursor to close the ring.High functional group tolerance; versatile.
Yamaguchi LactonizationIntramolecular esterification of a seco-acid using 2,4,6-trichlorobenzoyl chloride.Mild conditions; widely used for macrolides. scielo.br
Shiina MacrolactonizationUse of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a dehydrating condensation agent.High yields, even for sterically hindered substrates. scielo.br
Ring ExpansionAnionic fragmentation of smaller rings to form larger lactone rings.Provides access to complex, decorated lactones. researchgate.net
Iridium-Catalyzed Allylic SubstitutionEnantioselective cyclization of Z-allyl precursors.High enantioselectivity for 8- to 11-membered rings. nih.gov

Investigation of Structural Modifications on Chemical Reactivity

The chemical reactivity of α,β-unsaturated medium-ring lactones is largely dictated by the presence of the enone (α,β-unsaturated ketone) or enoate (α,β-unsaturated ester) functionality within the strained ring system. researchgate.net

Key structural features influencing reactivity include:

The α,β-Unsaturated Carbonyl System: This is a crucial electrophilic site. The conjugated system makes the β-carbon susceptible to nucleophilic attack through a Michael-type addition. This reactivity is central to the biological activity of many of these compounds, as they can form covalent bonds with nucleophilic residues (like cysteine) in proteins. core.ac.uk

Ring Strain: Medium-sized rings (8-11 atoms) are subject to significant transannular strain, which can influence the conformation of the molecule and the accessibility of the reactive sites. This strain can affect the rate and outcome of chemical reactions.

Substituents: The presence of other functional groups, such as hydroxyls, epoxides, or alkyl chains, can modulate the electronic properties and steric environment of the lactone, thereby altering its reactivity. For instance, electron-withdrawing groups can enhance the electrophilicity of the β-carbon, increasing its reactivity towards nucleophiles.

Studies on related natural products, such as ten-membered lactones (TMLs), have shown that the α,β-unsaturated ketone moiety is a key "taxophore" (a structural feature responsible for toxicity or activity). researchgate.net The reactivity of this group is a primary determinant of the compound's interaction with biological molecules.

Mechanistic Studies of Interactions with Biological Targets (e.g., enzyme inhibition mechanisms, receptor binding models)

The biological activity of many α,β-unsaturated lactones is attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with biological nucleophiles, most notably the thiol group of cysteine residues in proteins. core.ac.uk This irreversible binding can lead to the inhibition of enzyme function or the disruption of protein-protein interactions. core.ac.ukwikipedia.org

Enzyme Inhibition Mechanisms:

The interaction of these lactones with enzymes can lead to different types of inhibition:

Irreversible Inhibition: By forming a covalent bond with a crucial amino acid residue in the active site or an allosteric site, the inhibitor can permanently inactivate the enzyme. libretexts.org This is a common mechanism for α,β-unsaturated carbonyl compounds. core.ac.uk

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. wikipedia.org

Uncompetitive Inhibition: In this rarer form of inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex. wikipedia.org This is relevant for some natural product lactones, such as Brefeldin A, which traps a protein intermediate via uncompetitive inhibition. wikipedia.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the enzyme's affinity for the substrate and its catalytic rate. nih.gov

The specific type of inhibition and the biological outcome depend on the structure of the lactone, the nature of the target protein, and the specific residues involved in the interaction. For example, studies on sesquiterpene lactones have shown that they can selectively alkylate the p65 subunit of the transcription factor NF-κB, inhibiting its DNA binding and leading to anti-inflammatory effects. core.ac.uk

Receptor Binding Models:

While specific receptor binding models for this compound are not available, the general principles of ligand-receptor interactions apply. The binding affinity and selectivity are determined by a combination of factors including:

Shape complementarity: The three-dimensional structure of the lactone must fit into the binding pocket of the receptor.

Electrostatic interactions: Hydrogen bonds, dipole-dipole interactions, and other electrostatic forces contribute to binding affinity.

Hydrophobic interactions: Non-polar regions of the lactone can interact favorably with hydrophobic pockets in the receptor.

Covalent bond formation: As discussed, the ability to form covalent bonds with the receptor can lead to very strong and often irreversible binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent analogues. mdpi.com

While no specific QSAR studies on this compound derivatives were found, a hypothetical QSAR study on a series of such lactones would typically involve the following steps:

Data Set Assembly: A series of analogues would be synthesized, and their biological activity (e.g., IC₅₀ value for enzyme inhibition) would be measured. sigmaaldrich.com

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties would be calculated. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic (e.g., logP) parameters. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. wikipedia.org

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. mdpi.com

For α,β-unsaturated lactones, important descriptors in a QSAR model would likely relate to the reactivity of the Michael acceptor site. For example, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) at the β-carbon could be a critical descriptor, as a lower E-LUMO indicates greater susceptibility to nucleophilic attack.

Table 2 provides a hypothetical example of data that would be used in a QSAR study for a series of this compound analogues.

Compound Substituent (R) logP E-LUMO (eV) Molecular Volume (ų) Biological Activity (IC₅₀, µM)
Analogue 1-H2.5-1.218015.2
Analogue 2-CH₃2.9-1.119512.5
Analogue 3-Cl3.1-1.51905.8
Analogue 4-OH2.1-1.31889.7
Analogue 5-OCH₃2.6-1.42057.1

Such a QSAR model could reveal, for instance, that higher biological activity is correlated with lower E-LUMO values and a specific range of hydrophobicity (logP), guiding the synthesis of new derivatives with optimized properties.

Applications in Advanced Chemical Synthesis and Material Science

1-Oxacycloundec-3-en-2-one as a Building Block in Complex Molecule Synthesis

The inherent reactivity of this compound, stemming from its α,β-unsaturated lactone moiety, makes it a valuable synthon for the elaboration of more complex molecules. The electrophilic nature of the β-carbon in the conjugated system allows for a variety of nucleophilic addition reactions, thereby enabling the introduction of diverse functional groups and the construction of intricate carbon skeletons.

Research into the synthesis of diverse 11- and 12-membered macrolactones from a common linear substrate has highlighted the utility of these medium-sized rings as versatile intermediates. researchgate.netnih.govnih.govacs.org A strategy combining nickel-catalyzed reductive macrocyclization with site-selective biocatalytic C-H oxidation allows for the creation of a range of oxidized macrolactone derivatives. nih.gov This approach underscores the potential of the this compound scaffold to be transformed into a library of structurally diverse compounds.

The reactivity of the double bond can be exploited in various ways, including epoxidation, dihydroxylation, and cycloaddition reactions, further expanding the synthetic possibilities. For instance, the allylic position to the double bond can be a target for functionalization, leading to the introduction of hydroxyl groups or other functionalities.

A summary of potential transformations of the this compound scaffold is presented below:

Reaction TypeReagents/ConditionsPotential Product
Michael AdditionNucleophiles (e.g., organocuprates, amines, thiols)β-Substituted lactones
EpoxidationPeroxy acids (e.g., m-CPBA)3,4-Epoxy-1-oxacycloundecan-2-one
DihydroxylationOsO₄, NMO3,4-Dihydroxy-1-oxacycloundecan-2-one
CycloadditionDienes (Diels-Alder), NitronesFused-ring systems
Allylic OxidationSeO₂, t-BuOOHHydroxylated or carbonylated lactones

Polymerization Studies Involving the Lactone Ring or Double Bond

The dual functionality of this compound, possessing both a lactone ring and a double bond, opens up avenues for the synthesis of novel polymers with unique properties. Both the lactone and the olefinic group can participate in polymerization reactions, either independently or in concert.

Ring-Opening Polymerization (ROP): The lactone functionality is susceptible to ring-opening polymerization, a process that can be initiated by various catalysts to produce polyesters. libretexts.org This method is widely used for the synthesis of biodegradable and biocompatible polymers. The polymerization of unsaturated macrolactones via ROP allows for the incorporation of the double bond into the polymer backbone, which can then be used for post-polymerization modifications, such as cross-linking or grafting. libretexts.org

Different catalytic systems can be employed for the ROP of lactones, including metal-based catalysts (e.g., tin, zinc, aluminum complexes) and organocatalysts. nih.govresearchgate.net The choice of catalyst can influence the polymerization kinetics, control over molecular weight, and the stereochemistry of the resulting polymer.

Ring-Opening Metathesis Polymerization (ROMP): The double bond in this compound makes it a suitable monomer for ring-opening metathesis polymerization. This powerful technique, often catalyzed by ruthenium or tungsten complexes, allows for the formation of unsaturated polymers with high molecular weights and well-defined microstructures. The resulting polymers contain double bonds in the main chain, which can be further functionalized.

The table below summarizes the key features of these polymerization methods for unsaturated macrolactones:

Polymerization MethodMonomer Functionality InvolvedResulting PolymerKey Features
Ring-Opening Polymerization (ROP)Lactone RingUnsaturated PolyesterBiodegradable, functionalizable backbone
Ring-Opening Metathesis Polymerization (ROMP)Double BondUnsaturated Polyether-esterHigh molecular weight, controlled microstructure

Potential as a Scaffold for Ligand Design in Catalysis

The rigid, yet conformationally defined, structure of the 11-membered ring in this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. By strategically introducing coordinating heteroatoms (e.g., nitrogen, phosphorus, sulfur) onto the macrolactone framework, it is possible to create a chiral environment around a metal center.

The development of novel chiral ligands is a cornerstone of modern asymmetric synthesis. mdpi.com The oxazoline (B21484) motif, for instance, is a privileged structure in many successful chiral ligands. nih.govnih.gov The this compound backbone could serve as a platform to append such coordinating groups, with the stereocenters on the ring potentially influencing the enantioselectivity of the catalyzed reaction.

The versatility of the scaffold allows for the synthesis of a library of ligands with varying steric and electronic properties by modifying the substituents on the ring. These ligands could find applications in a wide range of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Role as an Intermediate in Multi-step Synthetic Sequences

Due to its inherent functionality and the potential for diverse chemical transformations, this compound and related 11-membered macrolactones serve as crucial intermediates in the total synthesis of complex natural products. acs.org The macrolactone ring is a common structural motif in many biologically active compounds.

The synthesis of diverse 11- and 12-membered macrolactones from a single linear substrate demonstrates their utility as pivotal intermediates for generating molecular complexity. researchgate.netnih.govnih.govacs.org This strategy allows for the rapid assembly of different molecular scaffolds from a common starting point, which is a highly efficient approach in modern organic synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of medium-ring lactones such as 1-Oxacycloundec-3-en-2-one presents considerable chemical challenges. Future research will need to focus on creating new stereoselective synthetic routes to control the three-dimensional arrangement of atoms, which is crucial for biological function.

Key areas for development include:

Catalyst-Controlled Macrocyclization : One promising approach involves the use of regiodivergent nickel-catalyzed carbon-carbon couplings. nih.govresearchgate.net This method allows a single linear substrate to be converted into macrolactones of different ring sizes, offering a versatile strategy for generating a diverse collection of related compounds. nih.govresearchgate.net

Biocatalytic C-H Oxidation : The integration of biocatalysis, using enzymes like the cytochrome P450 PikC, can introduce functional groups at specific positions with high selectivity. nih.govresearchgate.net A novel strategy employs a temporarily installed directing group to govern the site of C-H oxidation, overcoming inherent reactivity biases of different C-H bonds. acs.org This combination of small-molecule catalysis and biocatalysis represents a powerful tool for late-stage diversification of complex molecules. researchgate.net

Ring-Closing Metathesis (RCM) : RCM remains a cornerstone of macrocycle synthesis. nih.gov Future work could explore new, more efficient ruthenium-based catalysts that function at very low substrate concentrations to favor the intramolecular ring-closing reaction over intermolecular polymerization. nih.gov

Asymmetric Synthesis : Developing methods for asymmetric synthesis is critical. For instance, adapting strategies used for other lactones, such as asymmetric [2+3] cycloaddition reactions or enantioselective ketone hydroacylation, could provide access to specific enantiomers of this compound and its derivatives. researchgate.net

Advanced Computational Studies of Conformational Dynamics and Reactivity

The flexible nature of an 11-membered ring means that this compound can adopt multiple conformations, which directly impacts its reactivity and biological interactions. Advanced computational studies are essential to understand and predict its behavior.

Future computational research should focus on:

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations : These methods can provide deep insights into reaction mechanisms and selectivity. For example, combined DFT and MD studies have been used to explain the regiochemistry and stereoselectivity of PikC-catalyzed hydroxylations on related 11-membered rings. researchgate.net Such studies can calculate transition state geometries and energy barriers for reactions at different positions on the macrolactone ring. researchgate.net

Conformational Analysis : Determining the crystal structure of the title compound or its derivatives can provide experimental validation for computational models. researchgate.net Computational analysis can then be used to explore the full conformational landscape in solution, identifying the lowest energy conformers that are most likely to be biologically active.

Reactivity Prediction : Quantum-chemical calculations can be employed to rationalize reactivity trends. nih.gov By calculating electrophilicity descriptors, researchers can predict how this compound will react as a Michael acceptor, a key reaction for α,β-unsaturated lactones. nih.gov This understanding is crucial for designing new chemical transformations. nih.gov

Elucidation of Biological Roles or Pathways in which the Compound, or its Analogs, Participate

While many macrolactones possess potent biological activities, the specific roles of 11-membered macrolactones like this compound are largely unexplored. A major future direction is the systematic screening and elucidation of its bioactivity.

Key research avenues include:

Broad-Spectrum Bioactivity Screening : The compound and a library of its synthetic analogs should be tested against a wide range of biological targets. Macrolactones are known to exhibit antibacterial, antiviral, antifungal, and anticancer properties. nih.govnih.govresearchgate.net For example, 24-membered macrolactins show potent pharmacological activities, and 16-membered epothilones are used as anticancer agents. nih.govnih.gov Screening could reveal if this compound has similar potential.

Structure-Activity Relationship (SAR) Studies : By synthesizing and testing a series of structurally related analogs, researchers can identify the key molecular features responsible for any observed biological activity. This approach has been used effectively for 10-membered lactones to determine which functional groups are critical for phytotoxicity. mdpi.com

Target Identification and Mechanism of Action : If biological activity is found, subsequent research must focus on identifying the specific cellular pathways or protein targets. This involves complex biological experiments to understand how the molecule exerts its effect at a molecular level, a critical step in drug discovery.

Exploration of New Chemical Transformations and Derivative Design

The structure of this compound, with its ester linkage and a reactive α,β-unsaturated system, offers multiple handles for chemical modification. Creating a library of derivatives is a crucial step toward developing molecules with tailored properties.

Future work in this area should include:

Reactions at the Alkene : The conjugated double bond is susceptible to a variety of reactions. wikipedia.org

Conjugate Addition : As a Michael acceptor, the β-carbon can be attacked by a wide range of nucleophiles. wikipedia.orgpressbooks.pub This allows for the introduction of diverse functional groups. The stereoselective 1,4-addition of alcohols or carboxylic acids has been used to diversify ten-membered lactones and is a directly applicable strategy. bohrium.com

Cycloaddition Reactions : The alkene can participate in cycloadditions, such as Diels-Alder type reactions, to construct more complex, fused-ring systems. nih.gov

Hydrogenation : Selective hydrogenation can reduce the double bond (conjugate reduction) to produce the saturated lactone, allowing for a comparative analysis of biological activity. wikipedia.org

Modification of the Lactone Ring : Reactions such as ring-opening polymerization could be explored to create novel biodegradable polyesters, a field where unsaturated macrolactones are gaining attention. nih.gov

Derivatization : By combining synthetic strategies, a diverse library of derivatives can be built. For instance, after performing a conjugate addition, other parts of the molecule could be functionalized to explore a wider chemical space and optimize for biological activity or material properties.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and offer powerful tools to accelerate the study of this compound. acs.orgdypvp.edu.in

The integration of AI/ML can be applied in several key areas:

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Synthesis Planning AI-driven retrosynthesis tools (e.g., Chematica/Synthia) can analyze complex molecules and propose novel, efficient synthetic pathways that human chemists might overlook. dypvp.edu.incriver.comGeneration of innovative and more efficient synthetic routes to the core structure and its complex derivatives.
Bioactivity Prediction ML models can be trained on large chemical databases to predict the biological activity of new or untested molecules based on their structure. nih.govresearchgate.netplos.orgRapidly screen a virtual library of this compound derivatives to prioritize which ones to synthesize and test for specific activities (e.g., antibacterial, anticancer). ncsu.edu
Reaction Optimization ML algorithms can analyze data from chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. beilstein-journals.orgnih.govFine-tuning the stereoselective synthesis pathways described in section 9.1 to improve efficiency and reduce waste.
De Novo Design Generative AI models can design entirely new molecules with desired properties, often inspired by the structures of known natural products. dypvp.edu.inCreation of novel macrolactone structures based on the 11-membered ring scaffold with predicted high bioactivity and favorable pharmacokinetic profiles.

By leveraging these computational tools, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with traditional laboratory-based discovery cycles. ncsu.edursc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Oxacycloundec-3-en-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via lactonization of precursor hydroxy acids or through cyclization of substituted alkenoic acids under acidic or enzymatic catalysis. Key variables include temperature, solvent polarity, and catalyst type. For reproducibility, document reaction conditions (e.g., reflux in toluene with p-toluenesulfonic acid) and characterize products via 1^1H/13^13C NMR and HPLC to confirm purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Assign 1^1H NMR peaks using coupling constants (JJ-values) to confirm the enol ether moiety. IR spectroscopy identifies carbonyl stretching (~1740 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}). For ambiguous cases, employ 2D NMR (COSY, HSQC) or X-ray crystallography to validate stereochemistry and substituent positioning .

Q. What are the known biological activities of this compound, and how are these assays designed?

  • Methodological Answer : Prior studies focus on antimicrobial and anti-inflammatory activities. Use standardized assays like broth microdilution (for MIC determination) or ELISA (for cytokine inhibition). Include positive controls (e.g., ampicillin) and replicate experiments (n ≥ 3) to ensure statistical significance. Address solvent interference by testing compound solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Optimize molecular geometry using Gaussian at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate models by comparing simulated IR spectra with experimental data. For dynamic behavior, run 100 ns MD simulations in explicit solvent (e.g., water/ethanol) to assess conformational stability .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use DOE (Design of Experiments) to test pH (2–12) and temperature (25–60°C) effects. Apply Arrhenius kinetics to extrapolate shelf-life. Discrepancies may arise from residual catalysts or moisture content; include Karl Fischer titration for water quantification .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are optimal?

  • Methodological Answer : Test chiral phosphoric acids (e.g., TRIP) or enzymatic systems (e.g., Candida antarctica lipase B) for asymmetric induction. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Compare turnover numbers (TON) and selectivity factors (S) across catalysts. Optimize solvent systems (e.g., THF vs. hexane) to enhance stereocontrol .

Q. What advanced analytical methods (e.g., LC-MS/MS, HRMS) are critical for detecting degradation products of this compound in complex matrices?

  • Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) for separation. HRMS (Q-TOF) identifies exact masses of degradation products (mass error < 2 ppm). For structural elucidation, perform MS/MS fragmentation and compare with spectral libraries (e.g., NIST). Validate method robustness via spike-recovery experiments (≥80% recovery) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : Re-examine diene/dienophile electronic profiles (Hammett σ values) and steric effects. Use kinetic studies (e.g., in situ FTIR) to measure reaction rates under inert vs. aerobic conditions. Contradictions may stem from solvent polarity (e.g., DMF vs. dichloromethane) or trace oxidants. Apply multivariate analysis (PCA) to isolate critical variables .

Q. What statistical approaches validate the reproducibility of biological assay results for this compound?

  • Methodological Answer : Use ANOVA to compare inter- and intra-assay variability. For IC50_{50} determinations, apply nonlinear regression (four-parameter logistic model) with 95% confidence intervals. Address outliers via Grubbs’ test. Ensure cell line passage numbers and serum batch consistency are documented to mitigate biological variability .

Experimental Design Tables

Variable Range Tested Impact on Yield/Purity Optimal Condition
Catalyst (p-TsOH)0.1–5 mol%>3 mol% increases side products1.5 mol%
Solvent (Toluene)Reflux vs. RTReflux improves cyclizationReflux (110°C)
Reaction Time2–24 h>12 h reduces enantiopurity8 h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.